N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
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Overview
Description
The compound “N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It contains a benzodioxol group, an amino group, a thio group, a pyridazinyl group, and a fluorobenzamide group .Scientific Research Applications
Microwave Induced Synthesis of Fluorobenzamides
A study demonstrated the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial analogs. The presence of a fluorine atom in these compounds is essential for enhancing antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Myocardial Perfusion Imaging with PET
Another significant application is in myocardial perfusion imaging (MPI) with PET, where 18F-labeled pyridaben analogs were synthesized and evaluated. These analogs showed high heart uptake and low background uptake in animal models, suggesting their utility as MPI agents for diagnosing and managing cardiovascular diseases (Mou et al., 2012).
Antifungal and Antibacterial Activity
Research on novel benzothiazole pyrimidine derivatives has shown significant in vitro antibacterial and antifungal activity, supporting the development of new treatments for infections caused by resistant bacteria and fungi (Maddila et al., 2016).
Peripheral Benzodiazepine Receptor Study
The synthesis and evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography (PET) represent another area of research. These compounds have shown high affinity and selectivity for peripheral benzodiazepine receptors, which could be beneficial for neurodegenerative disorders (Fookes et al., 2008).
Synthesis of Novel Pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives
The development of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives showcases the exploration of new compounds with enhanced antibacterial activity against quinolone-resistant Gram-positive clinical isolates, indicating their potential in antibiotic development (Asahina et al., 2008).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have shown antitumor activities , suggesting that the targets could be related to cellular processes involved in tumor growth and proliferation.
Mode of Action
Based on the antitumor activities of similar compounds , it can be hypothesized that this compound may interact with its targets to induce apoptosis and cause cell cycle arrests, thereby inhibiting the growth and proliferation of tumor cells.
Biochemical Pathways
Given the potential antitumor activities of similar compounds , it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . Therefore, it can be hypothesized that this compound may have similar effects. These effects could potentially inhibit the growth and proliferation of tumor cells, thereby exhibiting antitumor activity.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are ongoing to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide vary with different dosages in animal models
Properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S/c22-15-3-1-2-14(9-15)21(28)24-18-6-7-20(26-25-18)31-11-19(27)23-10-13-4-5-16-17(8-13)30-12-29-16/h1-9H,10-12H2,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKZSIBYCKMTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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